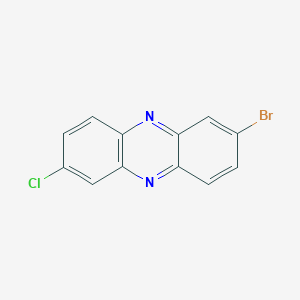

2-Bromo-7-chlorophenazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

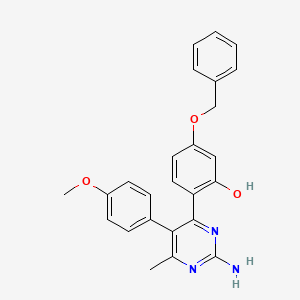

2-Bromo-7-chlorophenazine is a chemical compound with the molecular weight of 293.55 . It is also known by its IUPAC name, 2-bromo-7-chlorophenazine .

Synthesis Analysis

The synthesis of phenazines, such as 2-Bromo-7-chlorophenazine, can be achieved through several methods. These include the Wohl–Aue method, Beirut method, condensation of 1,2-diaminobenzenes with 2C-units, reductive cyclization of diphenylamines, oxidative cyclization of 1,2-diaminobenzene/diphenylamines, Pd-catalyzed N-arylation, and multicomponent approaches .Molecular Structure Analysis

The molecular structure of 2-Bromo-7-chlorophenazine consists of 6 Hydrogen atoms, 12 Carbon atoms, 2 Nitrogen atoms, 1 Chlorine atom, and 1 Bromine atom . The InChI code for this compound is 1S/C12H6BrClN2/c13-7-1-3-9-11(5-7)15-10-4-2-8(14)6-12(10)16-9/h1-6H .Wissenschaftliche Forschungsanwendungen

Modulation of Drug Resistance in Cancer Cells

2-Bromo-7-chlorophenazine and its analogues have been investigated for their role in reversing drug resistance in cancer cells. Research has shown that certain chlorophenoxazine derivatives can enhance the uptake of chemotherapy drugs like vinblastine in multidrug-resistant cancer cells. This suggests potential applications of these compounds in improving the efficacy of chemotherapy in resistant cancers (Eregowda et al., 2000).

Development of Antitumor Agents

The synthesis of phenothiazine derivatives, including those with bromo and chloro substituents, has been explored for their potential as antitumor agents. These compounds have shown promise in laboratory studies, indicating the possibility of developing new therapeutic options for cancer treatment (Lin & Kasina, 1981).

Inhibition of Platelet Aggregation

2-Bromo-7-chlorophenazine derivatives have been synthesized and tested for their ability to inhibit platelet aggregation. This research opens up possibilities for the development of new drugs that could prevent blood clots, with applications in cardiovascular diseases and stroke prevention (Tian et al., 2012).

Identification of Degradation Products in Environmental Studies

Research has also been conducted on the degradation products of related compounds in environmental settings, such as in chlorinated seawater swimming pools. Understanding these degradation pathways is essential for assessing environmental safety and potential health risks (Manasfi et al., 2015).

Exploration in Photophysical and Electroluminescence Properties

The photophysical and electroluminescence properties of compounds related to 2-Bromo-7-chlorophenazine have been studied for potential applications in organic light-emitting diodes (OLEDs). These studies are crucial for the development of more efficient and durable OLED materials (Mauro et al., 2012).

Investigation in Neuropharmacology

Some phenazine derivatives have shown interactions with dopamine and serotonin receptors, indicating potential applications in neuropharmacology, particularly in the treatment of disorders such as schizophrenia and depression (Jordan et al., 2002).

Safety And Hazards

Eigenschaften

IUPAC Name |

2-bromo-7-chlorophenazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6BrClN2/c13-7-1-3-9-11(5-7)15-10-4-2-8(14)6-12(10)16-9/h1-6H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAYLPJSPWLINLF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)N=C3C=CC(=CC3=N2)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6BrClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.54 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-7-chlorophenazine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3,4-dichlorophenyl)-2-(furan-3-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide](/img/structure/B2765859.png)

![N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2765862.png)

![(Z)-methyl 4-(hydroxyimino)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B2765863.png)

![2-((3-benzyl-4-oxo-6-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(4-chlorobenzyl)acetamide](/img/structure/B2765864.png)

![Ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-(4-bromophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2765867.png)

![2-(3,4-dimethoxyphenyl)-N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]acetamide](/img/structure/B2765871.png)